![molecular formula C13H11FN2O B1299171 N-(3-aminophenyl)-4-fluorobenzamide CAS No. 304883-99-6](/img/structure/B1299171.png)
N-(3-aminophenyl)-4-fluorobenzamide
Overview
Description
N-(3-aminophenyl)-4-fluorobenzamide likely belongs to the class of organic compounds known as anilides . Anilides are characterized by a functional group called an amide, which consists of a carbonyl group (C=O) linked to a nitrogen atom, with an aniline (an aromatic amine) attached to the nitrogen .
Synthesis Analysis
While the specific synthesis process for N-(3-aminophenyl)-4-fluorobenzamide is not available, similar compounds such as N-(3-aminophenyl)propanamide can be synthesized through various methods . One common method involves the reaction of activated carboxylic acid derivatives, such as chlorides, anhydrides or esters, with amines .Molecular Structure Analysis
The molecular structure of similar compounds like N-(3-aminophenyl)propanamide has been studied using techniques like X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in a molecule.Scientific Research Applications
Sensing Applications
Boronic acids, which are related to N-(3-aminophenyl)-4-fluorobenzamide, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This opens up new possibilities for studying protein structures and functions.
Separation Technologies
Boronic acids are also used in separation technologies . This can be particularly useful in the purification of complex mixtures, such as those found in biological samples.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This is a crucial area of research, given the ongoing need for new and effective treatments for various diseases.
Mass Spectrometry
The fragmentation of protonated N-(3-aminophenyl)-4-fluorobenzamide and its derivatives in gas phase has been studied . This can be useful in mass spectrometry, a technique widely used in many areas including environmental analysis, food and drug analysis, synthetic polymers, and bio-polymers .
Spectroscopic Characterization
The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of N-(3-aminophenyl)-4-fluorobenzamide, has been studied using Density Functional Theory . This can be useful in spectroscopic characterization, which is crucial in understanding the properties and behaviors of molecules.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially lead to new treatments for diabetes.
properties
IUPAC Name |
N-(3-aminophenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZFORZODOSNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-4-fluorobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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